molecular formula C11H19Cl2N3O B1381077 N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride CAS No. 1803605-74-4

N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride

Cat. No.: B1381077
CAS No.: 1803605-74-4
M. Wt: 280.19 g/mol
InChI Key: TZJLSEBXCDGLLE-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C11H19Cl2N3O and its molecular weight is 280.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyrrolidine Derivatives :The compound N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, related to the queried chemical, is key in the synthesis of premafloxacin, an antibiotic targeted at pathogens of veterinary importance. The synthesis involves asymmetric Michael addition and stereoselective alkylation, indicating the compound's significance in creating complex molecular structures (Fleck et al., 2003).

Pyrrole and Pyrrolidine Chemistry :Pyrrole, a fundamental subunit in biological molecules like heme and chlorophyll, shares structural similarities with the queried compound. Pyrrole derivatives, including pyrrolidines, are synthesized through condensation of amines with carbonyl compounds, highlighting their versatility in chemical syntheses. They find applications in industries as solvents, dyes, and even in pharmaceuticals, reflecting their wide-ranging utility (Anderson & Liu, 2000).

Heterocyclic Compound Library Generation :3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, structurally akin to the queried compound, serves as a starting material in generating a diverse compound library. Its reactivity in various alkylation and ring closure reactions produces a plethora of structurally diverse compounds, underscoring the compound's potential as a versatile precursor in medicinal chemistry and drug discovery (Roman, 2013).

Biological Applications and Utility

Utility in Heterocyclic Synthesis :Compounds related to the queried chemical serve as intermediates in the synthesis of heterocyclic compounds like pyrazole, pyridine, and pyrimidine derivatives. Their ability to undergo reactions forming diverse structures underlines their importance in synthesizing biologically active molecules, potentially useful in pharmaceutical applications (Fadda et al., 2012).

Properties

IUPAC Name

N,N-dimethyl-3-pyrrolidin-3-yloxypyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-14(2)11-10(4-3-6-13-11)15-9-5-7-12-8-9;;/h3-4,6,9,12H,5,7-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJLSEBXCDGLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)OC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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